2-Propenal, 2-methyl-3-(4-nitrophenyl)-
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Overview
Description
2-Propenal, 2-methyl-3-(4-nitrophenyl)- is an organic compound with the molecular formula C10H9NO3 It is a derivative of propenal, featuring a nitrophenyl group attached to the third carbon and a methyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 4-nitrobenzaldehyde with isobutyraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate aldol product, which then undergoes dehydration to yield the final compound .
Industrial Production Methods
Industrial production of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(4-nitrophenyl)propanoic acid.
Reduction: 2-Methyl-3-(4-aminophenyl)propenal.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Propenal, 2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the nitro group, which enhances the compound’s electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
2-Propenal, 3-(2-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, leading to variations in its chemical behavior and applications.
Uniqueness
The nitro group enhances the compound’s electrophilic nature, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3/b8-6+ |
InChI Key |
UTNWCRRIRXIRHG-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C=O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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